3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GAT100 is a potent and covalent negative allosteric modulator (NAM). GAT-100 behaved as a robust positive allosteric modulator of binding of orthosteric agonist CP55,940. This novel covalent probe can serve as a useful tool for characterizing CB1R allosteric ligand-binding motifs.
Scientific Research Applications
Allosteric Modulation of Cannabinoid Receptors
3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide and its derivatives have been primarily studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Research shows that these compounds can affect the binding affinity and cooperativity of the CB1 receptor, impacting how other molecules interact with it (Khurana et al., 2014). Furthermore, they can have antagonist properties in agonist-induced G-protein coupling, yet induce β-arrestin mediated ERK1/2 phosphorylation (Price et al., 2005).
Synthesis and Transformation in Medicinal Chemistry
These compounds have been a subject of interest in medicinal chemistry for their unique structures and potential therapeutic applications. Studies focus on the synthesis and transformation of these molecules to explore their biological activities. For instance, research into the synthesis of indole-2-carboxamides bearing photoactivatable functionalities based on this scaffold has been conducted to create tools for mapping the CB1 allosteric binding site(s) (Qiao et al., 2016).
Potential Antimicrobial and Antitubercular Applications
Some derivatives of this compound have shown promise in antimicrobial and antitubercular activities. A study on thiazole-aminopiperidine hybrid analogues revealed compounds with significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
properties
CAS RN |
1663564-42-8 |
---|---|
Product Name |
3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide |
Molecular Formula |
C25H28N4OS |
Molecular Weight |
432.59 |
IUPAC Name |
3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H28N4OS/c1-2-21-22-16-19(27-17-31)8-11-23(22)28-24(21)25(30)26-13-12-18-6-9-20(10-7-18)29-14-4-3-5-15-29/h6-11,16,28H,2-5,12-15H2,1H3,(H,26,30) |
InChI Key |
YIYLMDVRSNXYOT-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CC)C2=C1C=CC(N=C=S)=C2)NCCC3=CC=C(N4CCCCC4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GAT100; GAT-100; GAT 100. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.